molecular formula C6H5BCl2O2 B050346 2,4-Dichlorophenylboronic acid CAS No. 68716-47-2

2,4-Dichlorophenylboronic acid

Cat. No.: B050346
CAS No.: 68716-47-2
M. Wt: 190.82 g/mol
InChI Key: QNEGDGPAXKYZHZ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylboronic acid (CAS 68716-47-2) is an organoboron compound with the molecular formula C₆H₅BCl₂O₂ and a molecular weight of 190.82 g/mol . It features a phenyl ring substituted with chlorine atoms at the 2- and 4-positions and a boronic acid (-B(OH)₂) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and analytical chemistry due to its electron-withdrawing chlorine substituents, which enhance its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or direct borylation of 2,4-dichlorobenzene using a boron source like bis(pinacolato)diboron under palladium catalysis. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.

    Hydroxylation: The compound can undergo selective hydroxylation to form phenols.

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

    Solvents: Anhydrous solvents like tetrahydrofuran or dimethylformamide are commonly used.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from hydroxylation reactions.

Scientific Research Applications

Chemical Properties and Structure

2,4-Dichlorophenylboronic acid is characterized by its boronic acid functional group, which enables it to form reversible covalent bonds with diols. This property is crucial for its applications in glucose sensing and drug delivery systems. The compound has a molecular weight of approximately 190.82 g/mol and a melting point ranging from 246 to 249 °C .

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki coupling reactions. This reaction involves the coupling of boronic acids with aryl halides or alkenes in the presence of a palladium catalyst. It is widely used for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Table 1: Summary of Suzuki Coupling Applications

Substrate Product Reference
Aryl halidesBiaryl compoundsSigma-Aldrich
Alkynyl bromidesFunctionalized alkenesSigma-Aldrich
Aniline/thiophenolDiverse pharmaceutical intermediatesSigma-Aldrich

Medicinal Chemistry

Drug Development

This compound has been employed as a precursor in the synthesis of various biologically active molecules. Notable applications include:

  • Inhibitors for Mycobacterium tuberculosis : The compound has been used to synthesize inhibitors that target chorismate mutase, an enzyme crucial for bacterial survival .
  • PDE4B Inhibitors : Pyrrole derivatives synthesized from this boronic acid are being investigated for their potential in treating inflammatory diseases .
  • Anticancer Agents : Nitrovinyl biphenyls derived from this compound have shown promise as anticancer agents .

Sensor Technology

Glucose Sensors

The ability of boronic acids to bind selectively to diols makes them ideal candidates for glucose sensors. This compound can be functionalized onto liposomes to create glucose-responsive insulin delivery systems. This application is particularly significant for diabetes management, where precise control over insulin release is vital .

Case Study: Glucose-Responsive Insulin Delivery

In a study exploring non-inflammatory cross-linkers for insulin delivery systems, this compound was identified as a suitable candidate due to its effective binding affinity with glucose. The study demonstrated that liposomes functionalized with this compound could release insulin in response to varying glucose concentrations, showcasing its potential in therapeutic applications .

Material Science

Polymer Chemistry

In polymer chemistry, this compound is used to modify polymeric materials for enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices allows for the development of smart materials that can respond to environmental stimuli.

Mechanism of Action

The primary mechanism of action for 2,4-dichlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation process. The boronic acid group transfers an aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product. This process is facilitated by the presence of a base, which helps to activate the boronic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features of Dichlorophenylboronic Acid Isomers

Compound CAS Number Substituent Positions Molecular Weight (g/mol) Electronic Effects
2,4-Dichlorophenylboronic acid 68716-47-2 2-Cl, 4-Cl 190.82 Strong electron-withdrawing
3,4-Dichlorophenylboronic acid 151169-75-4 3-Cl, 4-Cl 190.82 Moderate electron-withdrawing
3,5-Dichlorophenylboronic acid 67492-50-6 3-Cl, 5-Cl 190.82 Symmetrical electron-withdrawing
2,3-Dichlorophenylboronic acid 151169-74-3 2-Cl, 3-Cl 190.82 Steric hindrance near boronic acid
  • Electronic Effects : The 2,4-dichloro substitution creates a strong electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to meta-substituted isomers (e.g., 3,4- or 3,5-dichloro) .
  • Steric Considerations : Ortho-substituted derivatives (e.g., 2,3-dichloro) exhibit steric hindrance near the boronic acid group, reducing reaction efficiency in some catalytic systems .

Vibrational and Spectroscopic Characteristics

Table 2: FTIR and Raman Spectral Data (Key Peaks)

Compound B-O Stretching (cm⁻¹) C-Cl Stretching (cm⁻¹) Ring Deformation (cm⁻¹) Reference
This compound 1340–1380 680–720 1550–1600
3,4-Dichlorophenylboronic acid 1320–1360 700–740 1580–1620
4-Chlorophenylboronic acid 1350–1390 710–750 1560–1610
  • The B-O stretching and C-Cl vibrational modes vary depending on substituent positions, with ortho-substituted isomers (e.g., 2,4-dichloro) showing broader peaks due to asymmetric electronic environments .
  • Raman spectroscopy studies highlight that symmetrical isomers (e.g., 3,5-dichloro) exhibit sharper peaks compared to asymmetrical derivatives .

Reactivity in Catalytic Reactions

Table 3: Performance in Palladium-Catalyzed Reactions

Compound Reaction Type Yield (%) Enantiomeric Ratio (er) Reference
This compound Redox-relay Heck arylation 52–70 93:7–98:2
3,5-Dichlorophenylboronic acid Enantioselective cyclization 65 98:2
4-Chlorophenylboronic acid Suzuki-Miyaura coupling 85–90 N/A
  • Electron-Withdrawing Effects : The 2,4-dichloro derivative shows superior enantioselectivity (up to 98:2 er) in nickel- and palladium-catalyzed reactions due to enhanced electrophilicity of the aryl ring .
  • Steric Limitations : 2,3-Dichlorophenylboronic acid exhibits lower yields (<50%) in cross-couplings due to steric crowding near the reactive site .

Biological Activity

2,4-Dichlorophenylboronic acid (2,4-DCPBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H5BCl2O2
  • Molecular Weight : 190.82 g/mol
  • Structure : The compound features a phenyl group with two chlorine substituents and a boronic acid functional group.

2,4-DCPBA exhibits biological activity primarily through its ability to interact with various biomolecules. Studies have shown that boronic acids can form reversible covalent bonds with diols, which is significant for their interactions with biological targets such as proteins and sugars.

Interaction with Insulin

One of the notable studies utilized computational tools to investigate the interaction of various boronic acids, including 2,4-DCPBA, with insulin. The research indicated that certain boronic acids could stabilize insulin by forming complexes that enhance its structural integrity and functionality. The binding energy calculations suggested that 2,4-DCPBA could potentially stabilize insulin more effectively than other compounds tested .

Anticancer Activity

Recent research has highlighted the potential of 2,4-DCPBA in anticancer therapies. It has been implicated in the development of inhibitors for specific cancer-related enzymes. For example, derivatives of 2,4-DCPBA have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis chorismate mutase, indicating its potential as an anti-tubercular agent .

Antimicrobial Properties

Studies have demonstrated that 2,4-DCPBA exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for developing new antimicrobial agents .

Case Study 1: Insulin Stabilization

A theoretical model was developed to study the interaction between insulin and a library of boronic acids. Among these, 2,4-DCPBA showed promising results in stabilizing insulin's structure through significant interactions with key amino acid residues. The study provided insights into how modifications in boronic acid structures could enhance their biological activity .

Case Study 2: Toxicological Evaluation

A toxicological assessment was conducted to evaluate the effects of 2,4-DCPBA on mitochondrial function in isolated rat liver cells. The findings indicated that exposure to this compound affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. Notably, the formulated product exhibited toxicity at lower concentrations compared to its isolated form .

Data Tables

Biological Activity Mechanism Reference
Insulin StabilizationForms complexes with insulin
Anticancer ActivityInhibits Mycobacterium tuberculosis
Antimicrobial EffectsDisrupts bacterial membranes
Toxicity to MitochondriaAffects ATP levels and membrane integrity

Properties

IUPAC Name

(2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEGDGPAXKYZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370429
Record name 2,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68716-47-2
Record name 2,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichlorophenyl)boronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4-Dichlorophenylboronic acid
2,4-Dichlorophenylboronic acid
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2,4-Dichlorophenylboronic acid
2,4-Dichlorophenylboronic acid
2,4-Dichlorophenylboronic acid

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